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Compound of Interest

Compound Name: Chromium mono silicide
CAS No.: 12626-44-7
Cat. No.: B12649593
Get Quote
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Executive Summary & Core Directive

The Challenge: Chromium Disilicide (

) is a premier p-type candidate for mid-to-high temperature (600-900 K) waste heat recovery
due to its exceptional oxidation resistance, non-toxicity, and mechanical robustness compared
to tellurides. However, its commercial viability is historically bottlenecked by two factors: low
intrinsic Figure of Merit (

) and high contact resistance (
) at the hot-side interface.

The Solution: This guide details a self-validating protocol for fabricating high-performance CrSi-
based modules. Unlike standard ceramic processing, we utilize a One-Step Spark Plasma
Sintering (SPS) Monobloc technique. This integrates the synthesis of Al-doped

with in-situ nickel silicide contact formation, eliminating the need for post-sintering metallization
and reducing
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by an order of magnitude (
).
Material Synthesis & Optimization

To achieve a competitive

at 700 K, we must disrupt the phonon transport without severely degrading hole mobility. We
employ Aluminum (Al) doping to optimize carrier concentration (

).
Precursor Preparation

e Stoichiometry:

(Optimized for peak power factor).

» Raw Materials:
o Cr powder (>99.9%, <45 um).
o Si powder (>99.999%, <75 um).
o Al powder (>99.9%, <20 pm).
Protocol 1: Mechanical Alloying (MA)

e Weighing: Load powders into a tungsten carbide (WC) jar under Argon atmosphere
(Glovebox

ppm).

o Milling: High-energy ball mill (e.g., SPEX 8000 or planetary).
o BPR (Ball-to-Powder Ratio): 10:1.
o Speed: 400 RPM.

o Duration: 10 hours.
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o Checkpoint: XRD analysis must show broadened peaks of Cr and Si, indicating grain
refinement and initial solid solution, but no complete phase formation (which occurs during
SPS).

Leg Fabrication: The "Monobloc" SPS Protocol

This is the critical deviation from standard protocols. Instead of sintering the semiconductor and
then plating a metal, we co-sinter a Nickel diffusion barrier. This forms a thermodynamically
stable

/

interface.

The Stack Design

o Layer 1 (Contact): Nickel Powder (pure).
o Layer 2 (Active TE):

MA Powder.

o Layer 3 (Contact): Nickel Powder (pure).

Spark Plasma Sintering (SPS) Parameters

e Equipment: Fuji SPS or equivalent (DC Pulse).
o Die: Graphite,

20mm, lined with graphite foil.
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Parameter Value Rationale

Prevents oxidation of Al

Vacuum
Pa dopant.

High pressure promotes
Pressure 50 MPa S

densification (>98%).

] Fast heating preserves

Ramp Rate 50°C/min )

nanostructuring from MA.

Required for full
Sintering Temp 1350°C

phase transformation.

Sufficient for diffusion but
Hold Time 5-10 min prevents excessive grain

growth.
Cooling Free cooling Reduces thermal shock.

Mechanism: At 1350°C, the Ni powder reacts with the Si-rich environment to form a graded

layer. This silicide layer is chemically compatible with

and prevents the "plague" of peeling contacts during thermal cycling.
Module Assembly Workflow

N-Type Partner: Magnesium Silicide (

) is the recommended n-type match due to similar CTE (

) and operating temperature range.

Dicing & Geometry

 Slicing: Use a diamond wire saw to cut the sintered pucks into legs (

mm).
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e Cleaning: Ultrasonic bath in Acetone

Isopropanol
DI Water.

e QC Check: Measure resistivity (

) of the leg. If

, reject (indicates poor sintering or oxidation).

Substrate Preparation

o Material: Aluminum Nitride (AIN) ceramic plates (High

)

» Metallization: Direct Bonded Copper (DBC) or Active Metal Brazing (AMB) pads.

Brazing (The High-T Interface)

Standard solders (Sn-Pb, SAC) will fail at >300°C. We use Ag-Cu-Ti active braze.[1][2]
Protocol 2: Brazing Assembly

o Paste Application: Screen print Ag-Cu-Ti paste (e.g., Ticusil®, melting range 780-900°C) onto
AIN pads.

e Placement: Pick-and-place
(p-type) and

(n-type) legs.

e Reflow Profile:
o Atmosphere:[2][3][4] Vacuum (

Torr).
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o Soak: 850°C for 10 mins.

o Note: The Ti in the braze wets the AIN ceramic, while the Ag-Cu bonds to the Ni-silicide
contact layer on the legs.

Visualization of Workflow

One-Step Monobloc SPS

I
Raw Powders w| High-Energy Die Stacking In-situ Contact | SPS Sintering ! Dicing
(Cr, Si, Al) Ball Milling (Ni / CrSi-Al / Ni) 7| 1350°C,50MPa |1 (Wire Saw)
|

y

Module~Assembly

AIN Substrate - Vacuum Brazing | ion
Preparation 7| (Ag-Cu-Ti @ 850°C) H (Harman Method)
1

Characterizati

Click to download full resolution via product page

Figure 1: End-to-end fabrication workflow for CrSi-based TE modules using the Monobloc SPS
technique.

Characterization & Quality Control
Contact Resistance () Scanning

To validate the "Monobloc" efficacy, use a Scanning Probe method.
e Pass a DC current (

) through the leg.

» Move a voltage probe along the length (

)

» Avoltage jump at the interface indicates
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o Target: Specific contact resistivity

(3]

Thermal Cycling (Aging Test)

e Cycle: 300 K

800 K.

e Rate: 10 K/min.

e Duration: 500 cycles.

e Pass Criteria:

degradation in module internal resistance (

).

Troubleshooting Guide

Symptom

Probable Cause

Corrective Action

High Leg Resistivity

Incomplete phase

transformation or oxidation.

Increase SPS temp to 1400°C;

verify glovebox

levels.

Delamination at Contact

CTE Mismatch or brittle

intermetallics.

Reduce Ni layer thickness;

ensure cooling rate

K/min post-sintering.

Cracked Substrate

Thermal shock during brazing.

Use AIN substrates (better
CTE match than

); optimize cool-down profile.

Low Voltage Output

Dopant segregation (Al).

Increase milling time to ensure

homogeneity before SPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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